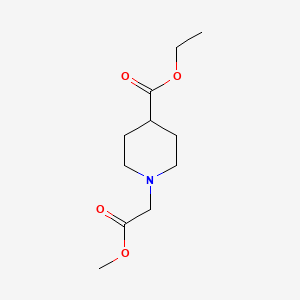![molecular formula C9H14O2 B1266962 双环[2.2.2]辛烷-2-羧酸 CAS No. 29221-25-8](/img/structure/B1266962.png)
双环[2.2.2]辛烷-2-羧酸
概述
描述
Bicyclo[2.2.2]octane-2-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings sharing three carbon atoms. This unique structure imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
科学研究应用
Bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of molecular interactions and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Bicyclo[2.2.2]octane-2-carboxylic acid is utilized in the development of new materials and catalysts.
作用机制
Target of Action
Bicyclo[2.2.2]octane-2-carboxylic acid is a complex molecule with a unique structure that allows it to interact with various targets. It’s worth noting that related compounds have been found to target the PB2 subunit of RNA polymerase .
Mode of Action
It’s known that the compound can undergo a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Biochemical Pathways
For instance, some biologically significant molecules featuring this bicyclic structure block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens .
Result of Action
Related compounds have been found to exhibit broad-spectrum antibacterial activity against gram-positive pathogens .
Action Environment
It’s known that the compound can undergo reactions under metal-free, mild, and operationally simple conditions .
生化分析
Biochemical Properties
Bicyclo[2.2.2]octane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative decarboxylation, such as lead tetra-acetate, resulting in the formation of acetates through both carbonium ion and non-carbonium ion pathways . These interactions highlight the compound’s potential to modulate enzymatic activities and biochemical pathways.
Cellular Effects
The effects of Bicyclo[2.2.2]octane-2-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can impact the activity of enzymes like FabF and FabH, which are crucial for bacterial fatty acid synthesis . This interaction can lead to broad-spectrum antibacterial activity, demonstrating the compound’s potential in modulating cellular processes and combating bacterial infections.
Molecular Mechanism
At the molecular level, Bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound’s interaction with lead tetra-acetate results in oxidative decarboxylation, producing acetates . This mechanism underscores the compound’s ability to influence biochemical pathways and cellular activities through molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]octane-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound’s thermal decomposition behavior and impact sensitivity can vary based on its substituents . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]octane-2-carboxylic acid can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective for specific applications. Research has shown that the compound’s antibacterial activity can be dose-dependent, with higher doses potentially leading to more significant effects . These findings highlight the importance of determining the optimal dosage for desired outcomes while minimizing potential toxicity.
Metabolic Pathways
Bicyclo[2.2.2]octane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in oxidative decarboxylation, for example, involves interactions with lead tetra-acetate, resulting in the formation of acetates . These interactions underscore the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of Bicyclo[2.2.2]octane-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of Bicyclo[2.2.2]octane-2-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can impact the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding these subcellular dynamics is essential for harnessing the compound’s full potential in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. The resulting product is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the synthesis of bicyclo[2.2.2]octane-2-carboxylic acid often involves the use of metal-free conditions to achieve high yields and enantioselectivity. For example, a tandem reaction can be employed to rapidly access a wide range of bicyclo[2.2.2]octane derivatives with excellent enantioselectivities under mild and operationally simple conditions .
化学反应分析
Types of Reactions: Bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of bicyclo[2.2.2]octane-2-carboxylic acid.
相似化合物的比较
Bicyclo[2.2.2]octane-2-carboxylic acid can be compared with other similar compounds, such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
These compounds share the bicyclic structure but differ in the position and number of carboxylic acid groups. The unique structure of bicyclo[2.2.2]octane-2-carboxylic acid, with the carboxylic acid group at the 2-position, imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
属性
IUPAC Name |
bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296211 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29221-25-8 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Bicyclo[2.2.2]octane-2-carboxylic acid reacts with lead tetra-acetate?
A1: Bicyclo[2.2.2]octane-2-carboxylic acid undergoes oxidative decarboxylation in the presence of lead tetra-acetate. This reaction primarily yields acetates through two distinct pathways: a carbonium ion pathway and a non-carbonium ion pathway []. Interestingly, the research suggests the formation of organolead intermediates during the non-carbonium ion pathway, leading to acetates while preserving the stereochemistry [].
Q2: Can Bicyclo[2.2.2]octane-2-carboxylic acid derivatives be synthesized asymmetrically?
A2: Yes, asymmetric synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid derivatives is possible. One example involves using a [RuCl(p-cymene)-(S)-BINAP]Cl catalyst to enantioselectively produce trans-3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester []. This highlights the potential for developing chiral building blocks based on the Bicyclo[2.2.2]octane-2-carboxylic acid scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
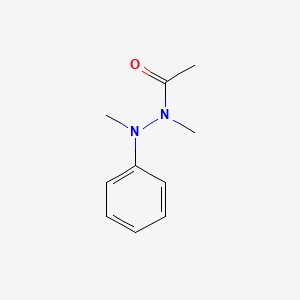

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)
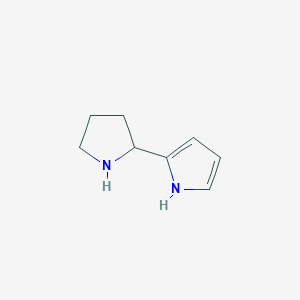
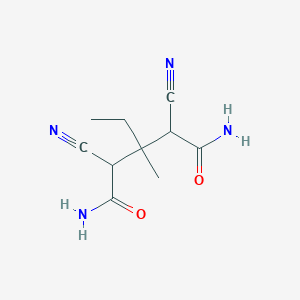
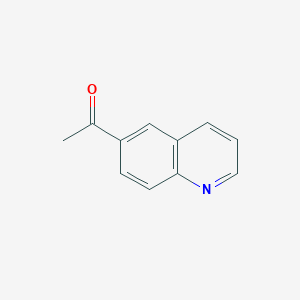
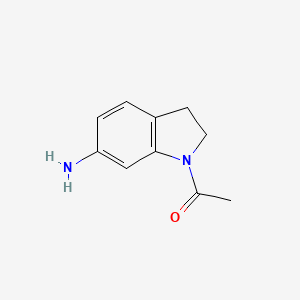
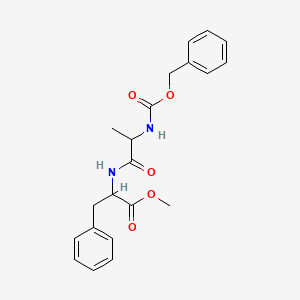
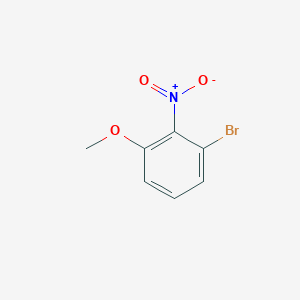
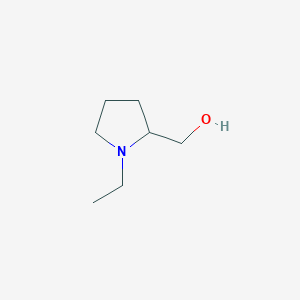

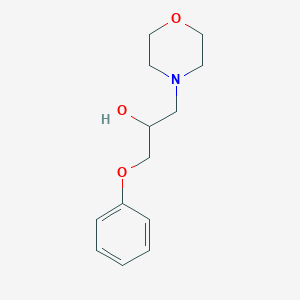
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
